molecular formula C18H16ClNO5 B1329639 Fenoxaprop-P-ethyl CAS No. 71283-80-2

Fenoxaprop-P-ethyl

Cat. No.: B1329639
CAS No.: 71283-80-2
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-LLVKDONJSA-N
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Description

Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with Fenoxaprop-P being the R-isomer. This compound has low aqueous solubility and low volatility, making it effective in various agricultural applications .

Mechanism of Action

Target of Action

Fenoxaprop-P-ethyl primarily targets the Nitric Oxide Synthase (NOS) , an enzyme that plays a crucial role in the production of nitric oxide . Nitric oxide is a key signaling molecule in the cardiovascular system, and its production is essential for maintaining vascular health.

Mode of Action

This compound is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It works by preventing the endothelial cell’s depletion of L-arginine, thereby overcoming the associated problem of nitrate tolerance . This allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .

Biochemical Pathways

This compound predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds . This inhibition disrupts the normal growth and development of the weeds, leading to their eventual death .

Pharmacokinetics

It is known that this compound is a racemic mixture, containing equal amounts of this compound (r-enantiomer) and fenoxaprop-m-ethyl (s-enantiomer) .

Result of Action

The result of this compound action is the sustained vasodilation effect, which is beneficial for patients with conditions like chronic angina . In the context of weed control, the action of this compound leads to the death of the targeted weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 11.8 days . Persistence was found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides . It may persist in water systems under certain conditions .

Biochemical Analysis

Biochemical Properties

Fenoxaprop-P-ethyl plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase. This enzyme is crucial for fatty acid synthesis in grasses. By inhibiting acetyl-CoA carboxylase, this compound disrupts the production of fatty acids, leading to the death of targeted grass species . The interaction between this compound and acetyl-CoA carboxylase is highly specific, and the herbicide binds to the enzyme’s active site, preventing its normal function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cyanobacteria such as Microcystis aeruginosa, exposure to this compound can stimulate cell density, chlorophyll a content, and protein content at low concentrations, while higher concentrations inhibit these parameters . The compound also enhances the activities of antioxidant enzymes like superoxide dismutase and catalase, indicating an oxidative stress response . Additionally, this compound affects the expression levels of photosynthesis-related genes and microcystin synthase-related genes, demonstrating its impact on gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. By binding to the enzyme’s active site, this compound prevents the carboxylation of acetyl-CoA, a critical step in the biosynthesis of long-chain fatty acids . This inhibition leads to the accumulation of acetyl-CoA and a subsequent decrease in fatty acid production, ultimately causing cell death in susceptible grass species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Studies have shown that this compound can degrade over time, with its half-life varying depending on environmental factors . Long-term exposure to this compound can lead to chronic toxicity in mammals and other organisms, highlighting the importance of monitoring its stability and degradation in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to this compound at high concentrations results in acute toxicity, reduced heartbeat and hatching rates, and increased malformation rates . In mammals, high doses of this compound can lead to oxidative stress, reduced ovary weight, and impaired oocyte quality . These findings indicate that the compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by hydrolysis to fenoxaprop acid, which can be further transformed into 2-benzoxazolinone . These metabolites can be absorbed and translocated into other crop plants, causing physiological disturbances . The compound also affects various metabolic pathways in zebrafish embryos, including folate pathways and ABC transport protein pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has low aqueous solubility but is soluble in many organic solvents, allowing it to be effectively absorbed by plants . The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Its distribution within the plant is influenced by its solubility and environmental factors .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase . This localization is crucial for its function, as the enzyme is located within the chloroplasts. The compound’s activity is influenced by its ability to reach and interact with the target enzyme within the chloroplasts .

Preparation Methods

The synthesis of Fenoxaprop-P-ethyl involves several steps:

Industrial production methods often involve the use of ion exchange resins and ultrasonic baths to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Fenoxaprop-P-ethyl undergoes various chemical reactions, including:

Common reagents include ethanol, ion exchange resins, and various solvents like acetone and ethyl acetate. Major products formed include Fenoxaprop-P and other derivatives depending on the reaction conditions .

Scientific Research Applications

Fenoxaprop-P-ethyl is widely used in scientific research for its herbicidal properties. It is applied in:

Comparison with Similar Compounds

Fenoxaprop-P-ethyl belongs to the aryloxyphenoxypropionate group of herbicides. Similar compounds include:

  • Sethoxydim
  • Clethodim
  • Pinoxaden

Compared to these compounds, this compound is unique in its specific inhibition of acetyl-CoA carboxylase and its effectiveness against a broader range of grass species .

Properties

IUPAC Name

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBPHSEKWERTG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034598
Record name Fenoxaprop-P-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71283-80-2
Record name Fenoxaprop P-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71283-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxaprop-P-ethyl [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxaprop-P-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid
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Record name FENOXAPROP-P-ETHYL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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